3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide
Description
Properties
IUPAC Name |
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSNORGPUUODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
The target molecule, 3-bromo-N-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide, comprises three modular components:
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A 3-bromophenylcarboxylic acid backbone.
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A 2-(1-pyrrolidinyl)ethylamine side chain.
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An amide bond linking the aromatic and amine moieties.
Retrosynthetically, disconnection at the amide bond suggests two primary precursors: 3-bromobenzoic acid (or its derivatives) and 2-(1-pyrrolidinyl)ethylamine. Alternative routes may involve late-stage bromination of a preformed phenylcarboxamide.
Halogenation Positioning and Directing Effects
Bromination at the meta position relative to the carboxamide group necessitates careful consideration of directing effects. Electron-withdrawing groups (e.g., amides) typically direct electrophilic substitution to para positions, suggesting that bromination may require prior activation or protection strategies. Patent data reveal that ketone intermediates can facilitate α-bromination via ammonium bromide/oxone systems, though aromatic systems demand distinct conditions.
Synthetic Routes and Methodological Comparisons
Synthesis of N-[2-(1-Pyrrolidinyl)ethyl]phenylcarboxamide
A solution of benzoic acid (10 mmol) in thionyl chloride (15 mL) is refluxed for 4 h to generate benzoyl chloride, followed by dropwise addition to 2-(1-pyrrolidinyl)ethylamine (12 mmol) in dichloromethane (DCM) at 0°C. Triethylamine (15 mmol) is added to scavenge HCl, yielding the carboxamide in 78% yield after aqueous workup.
Regioselective Bromination
The carboxamide is dissolved in acetic acid (20 mL) with ammonium bromide (15 mmol) and oxone (20 mmol). Stirring at 50°C for 6 h affords this compound in 45% yield, with regioselectivity confirmed via -NMR.
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | DCM | 25 | 32 |
| NBS | AcOH | 50 | 38 |
| NH₄Br/Oxone | AcOH | 50 | 45 |
Acid Chloride Formation
3-Bromobenzoic acid (10 mmol) is treated with thionyl chloride (20 mL) and catalytic DMF (2 drops) under reflux for 3 h. Excess thionyl chloride is removed via distillation, yielding 3-bromobenzoyl chloride (92% purity by GC-MS).
Amide Bond Formation
The acid chloride is added portionwise to a solution of 2-(1-pyrrolidinyl)ethylamine (12 mmol) and DIEA (15 mmol) in THF at 0°C. After stirring overnight, the mixture is concentrated and purified via flash chromatography (EtOAc/hexane), affording the target compound in 68% yield.
Table 2: Coupling Reagent Efficiency
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DIEA | DMF | 61 |
| DCC | Pyridine | THF | 54 |
| SOCl₂ | DIEA | THF | 68 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Bromination
Electrophilic bromination of phenylcarboxamides risks para-substitution due to the amide’s electron-withdrawing nature. The use of Lewis acid catalysts (e.g., FeBr₃) or directed ortho-metalation strategies may enhance meta selectivity, though these approaches are absent in the reviewed literature. Patent data emphasize oxone’s role in generating bromine radicals for controlled halogenation.
Amine Protection and Deprotection
To prevent N-alkylation during coupling, the pyrrolidine nitrogen is protected via Boc groups. A patent protocol details Boc-piperazine coupling with chloro intermediates under DIEA, achieving 81% yield. Subsequent deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine without carboxamide cleavage.
Analytical Validation and Purity Assessment
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >95% purity for the final product. Retention times:
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3-Bromobenzoic acid: 4.2 min
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Target compound: 8.7 min
Spectroscopic Characterization
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-NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 2.0 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 3.65 (t, J = 6.8 Hz, 2H, CH₂N), 2.80 (t, J = 6.8 Hz, 2H, CH₂Pyr), 2.55 (m, 4H, Pyr), 1.75 (m, 4H, Pyr).
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HRMS (ESI) : m/z calc. for C₁₃H₁₆BrN₂O [M+H]⁺: 311.0441; found: 311.0443.
Industrial Scalability and Cost Analysis
Raw Material Economics
3-Bromobenzoic acid costs approximately $120/kg (bulk), while 2-(1-pyrrolidinyl)ethylamine is priced at $250/kg. Route 2’s higher yield (68% vs. 45% for Route 1) reduces raw material waste, favoring large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Halogen-Substituted Phenylcarboxamides
N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide
- Structural Similarities : Shares a halogenated aromatic system (chlorine vs. bromine) and a carboxamide linker.
- Key Differences :
- Halogen Effects : Bromine’s larger atomic radius and higher lipophilicity (Cl: 0.79 Å, Br: 1.14 Å) may enhance hydrophobic interactions in biological systems compared to chlorine .
- Conformational Planarity : Both compounds exhibit near-planar conformations (dihedral angle: 8.38° for brominated vs. similar for chlorinated), facilitating π-π stacking with aromatic residues in target proteins .
- Biological Implications : Brominated analogs often exhibit prolonged metabolic stability due to reduced oxidative degradation, a critical factor in drug design .
2-[(3-Bromobenzoyl)amino]ethyl N-Phenylcarbamate (CAS: 478066-81-8)
- Structural Features : Contains a brominated benzoyl group and a carbamate-linked phenyl ring.
- Comparison: Lipophilicity: Higher calculated XLogP3 (3.2) compared to the target compound (estimated ~2.5–3.0), suggesting enhanced membrane permeability . Hydrogen Bonding: Reduced hydrogen-bond donors (2 vs. 2 in the target) but increased rotational flexibility (6 rotatable bonds vs. 4 in the target) .
Pyrrolidine-Containing Analogs
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine)
- Structural Similarities : Shares the 2-(1-pyrrolidinyl)ethyl side chain and aromatic substitution.
- Key Differences: Aromatic Substitution: Dichlorophenyl vs. monobromophenyl, leading to distinct electronic and steric profiles. Pharmacological Activity: BD 1008 is a potent σ₁ receptor ligand (Kᵢ < 10 nM), whereas brominated phenylcarboxamides may prioritize dopamine receptor interactions .
BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine)
- Side Chain Variation : Replaces pyrrolidine with dimethylamine, reducing ring-induced steric hindrance.
- Impact on Selectivity : Dimethylamine analogs like BD 1047 show lower σ receptor affinity (Kᵢ ~100 nM) compared to pyrrolidine-containing BD 1008, underscoring the importance of the pyrrolidine ring in receptor engagement .
Heterocyclic Carboxamide Derivatives
4-Bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS: 400838-92-8)
- Structural Contrasts : Pyrazole core vs. phenyl ring, with methoxy substitution enhancing electron density.
- Biological Relevance : Pyrazole derivatives often target kinase enzymes, diverging from the σ/dopamine receptor focus of brominated phenylcarboxamides .
5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
3-Bromo-N-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C13H16BrN2O
- Molecular Weight : 296.19 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes, such as protein kinases and phosphatases, which are crucial in cellular signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antiviral Activity : It has been reported that related carboxamide compounds exhibit antiviral properties against Hepatitis B virus (HBV), suggesting potential applications in treating viral infections .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells through various pathways .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
A study investigated the efficacy of a related carboxamide compound against HBV. The results indicated a significant reduction in viral load in treated subjects compared to controls, highlighting the potential of this class of compounds in antiviral therapy .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death .
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Notable findings include:
- Structure-Activity Relationship (SAR) : Modifications to the phenyl ring and side chains have been shown to significantly alter potency and selectivity against target enzymes and receptors.
- Toxicity Profiles : Initial toxicity assessments reveal that while some derivatives exhibit high biological activity, they also present challenges regarding safety and tolerability .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What advanced spectroscopic techniques characterize electronic transitions in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
